Gastrazole

説明

Gastrazole is an anti-ulcer medicine that contains Rabeprazole . It is used to treat acid-related conditions of the stomach and intestine such as acid reflux, peptic ulcers, and some other stomach conditions associated with excessive acid production . It works by reducing the amount of acid produced in your stomach .

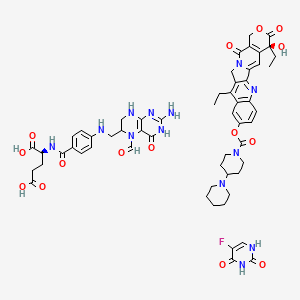

Synthesis Analysis

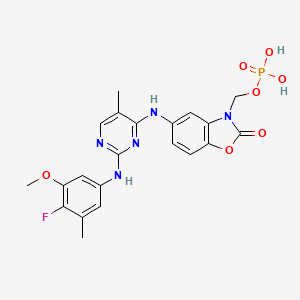

A practical and scalable synthesis was developed that was used to prepare multikilogram batches of Gastrazole, a selective cholecystokinin-2 receptor antagonist . In addition, evidence was found to indicate an amide bond-forming reaction proceeded via the isoimide of a benzimidazoleamide acid derivative .Chemical Reactions Analysis

Gastrazole is a potent and selective gastrin receptor antagonist . It has been used in trials to assess its effect in advanced pancreatic cancer .科学的研究の応用

Treatment of Advanced Pancreatic Cancer : Gastrazole has shown promise in the treatment of advanced pancreatic cancer. In two randomized controlled trials, it demonstrated significantly better survival compared to placebo, with a median survival of 7.9 months versus 4.5 months in one of the trials. However, compared to 5-fluorouracil (5-FU), another pancreatic cancer treatment, gastrazole did not show a significant survival advantage. It was noted for its mild toxicity, with significantly less diarrhea, stomatitis, and hand-foot syndrome compared to 5-FU. Quality of life assessments indicated similar outcomes between gastrazole and 5-FU treatments (Chau et al., 2006).

Synthesis for Clinical Use : A scalable and practical synthesis of gastrazole has been developed, allowing for the preparation of multikilogram batches. This advancement supports its potential for larger-scale clinical applications (Ormerod et al., 2005).

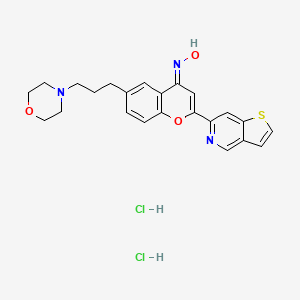

Reflections on Pilot Trials : The synthesis of gastrazole and its subsequent clinical trials in pancreatic cancer highlight its potential. Pilot trials showed prolonged survival in small patient groups when compared with best supportive care or placebo. The trials suggest a greater benefit for patients with early-stage disease. An alternative gastrin receptor antagonist, YF 476, which can be administered orally, has also been mentioned as a potential treatment to be studied in similar contexts (Black, 2009).

Safety And Hazards

Common side effects of Gastrazole include diarrhea, dizziness, flatulence, headache, nausea, vomiting, abdominal pain, and weakness . Long-term use of Gastrazole can cause thinning of bones, which is called osteoporosis . Gastrazole decreases the calcium absorption leading to calcium deficiency and increases the risk of bone fractures of the hip, wrist, or spine .

将来の方向性

Gastrazole appears to confer a small survival advantage over placebo in patients with advanced pancreatic cancer, but larger trials are needed to confirm this effect . Gastrazole did not lead to better survival than 5-FU but produced fewer toxic effects, and so might be useful in combination with cytotoxic drugs .

特性

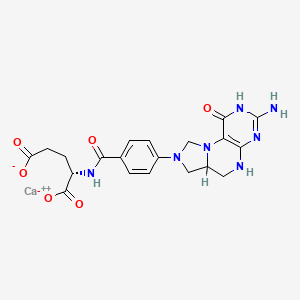

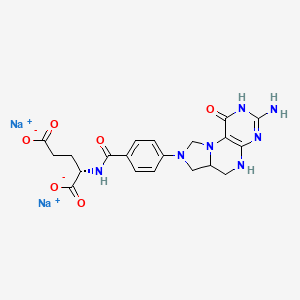

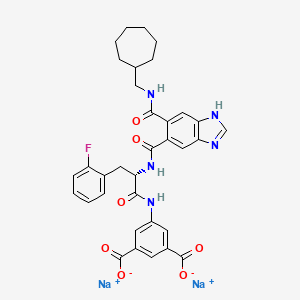

IUPAC Name |

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXHRARUCKASM-UJXPALLWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FN5Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235459 | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gastrazole | |

CAS RN |

862583-15-1 | |

| Record name | JB-95008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JB-95008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)